molecular formula C14H10Br2 B8537246 2,7-dibromo-9-methyl-9H-fluorene CAS No. 73872-42-1

2,7-dibromo-9-methyl-9H-fluorene

Cat. No.: B8537246
CAS No.: 73872-42-1
M. Wt: 338.04 g/mol
InChI Key: CYVZNVZJJPNKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-dibromo-9-methyl-9H-fluorene is a useful research compound. Its molecular formula is C14H10Br2 and its molecular weight is 338.04 g/mol. The purity is usually 95%.
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Properties

CAS No.

73872-42-1

Molecular Formula

C14H10Br2

Molecular Weight

338.04 g/mol

IUPAC Name

2,7-dibromo-9-methyl-9H-fluorene

InChI

InChI=1S/C14H10Br2/c1-8-13-6-9(15)2-4-11(13)12-5-3-10(16)7-14(8)12/h2-8H,1H3

InChI Key

CYVZNVZJJPNKLQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,7-dibromofluorene (30 g, 92.59 mmol) was dissolved in anhydrous THF (300 mL) under nitrogen and cooled to −78° C. To solution at −78° C., added n-butyllithium (40.36 mL, 100.9 mmol) over 5 minutes and allowed reaction stir for another 10 minutes. To reaction, then add methyl iodide (6.29 mL, 100.9 mmol) and allowed reaction to stir at −78° C. for 2.0 hours. The reaction was poured into a mixture of dichloromethane and water. The organic layer was collected, and the water layer was further extracted with dichloromethane. Combined all organic layers and removed solvent via vacuo. The crude material was triturated with hexanes and filtered using Buchner funnel to give white solids (22 g, 70%). 1H NMR (500 MHz, CDCl3): δ=7.62 (s, 2H), 7.56-7.58 (d, 2H), 7.48-7.50 (dd, 2H), 3.90-3.94 (q, 1H), 1.49-1.51 (d, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40.36 mL
Type
reactant
Reaction Step Two
Quantity
6.29 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
70%

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